molecular formula C17H19NOS2 B2813030 4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane CAS No. 1797737-72-4

4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2813030
CAS No.: 1797737-72-4
M. Wt: 317.47
InChI Key: SXUCOIRYNCCWHG-UHFFFAOYSA-N
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Description

4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane is a heterocyclic compound that features a thiazepane ring fused with a thiophene and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    4-methylthiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound.

    7-phenyl-1,4-thiazepane: Another precursor used in the synthesis.

Uniqueness

4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane is unique due to its combination of a thiazepane ring with a thiophene and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c1-13-11-16(21-12-13)17(19)18-8-7-15(20-10-9-18)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUCOIRYNCCWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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